Allyltetramethoxybenzene

Cancer adjuvant therapy Synergy coefficient Paclitaxel potentiation

Allyltetramethoxybenzene (ATMB; 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene; C₁₃H₁₈O₄; MW 238.28 g/mol) is a naturally occurring allylpolyalkoxybenzene (APAB) bearing four methoxy substituents on the aromatic ring and an allyl side chain. Unlike the majority of its in-class analogs — myristicin, apiol, dillapiol, and elemicin — ATMB contains no methylenedioxy ring, a structural distinction that carries measurable consequences for biological activity, metabolic fate, and derivatization potential.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 15361-99-6
Cat. No. B1208663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltetramethoxybenzene
CAS15361-99-6
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)CC=C)OC)OC)OC
InChIInChI=1S/C13H18O4/c1-6-7-9-8-10(14-2)12(16-4)13(17-5)11(9)15-3/h6,8H,1,7H2,2-5H3
InChIKeyHRAXJWRHSUTMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyltetramethoxybenzene (CAS 15361-99-6): Structural Identity, Physicochemical Profile, and In-Class Positioning for Research Procurement


Allyltetramethoxybenzene (ATMB; 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene; C₁₃H₁₈O₄; MW 238.28 g/mol) is a naturally occurring allylpolyalkoxybenzene (APAB) bearing four methoxy substituents on the aromatic ring and an allyl side chain [1]. Unlike the majority of its in-class analogs — myristicin, apiol, dillapiol, and elemicin — ATMB contains no methylenedioxy ring, a structural distinction that carries measurable consequences for biological activity, metabolic fate, and derivatization potential [2]. It is found as a minor constituent of parsley (Petroselinum crispum) seed essential oil (~13%) and as the dominant phenylpropanoid (~79%) in the leaf essential oil of Haplostichanthus johnsonii [3]. ATMB has been co-investigated alongside apiol, dillapiol, and myristicin in multiple primary studies evaluating antiproliferative, adjuvant, and enzyme-inhibitory activities, establishing a directly comparable evidence base for procurement decisions [4].

Why In-Class Allylpolyalkoxybenzenes Cannot Be Interchanged: The Allyltetramethoxybenzene Differentiation Problem


The allylpolyalkoxybenzene family shares a common allylbenzene scaffold but diverges in the number and arrangement of methoxy vs. methylenedioxy substituents, producing quantitatively distinct pharmacological profiles that preclude generic substitution. A structure-activity relationship study demonstrated that both the methylenedioxy fragment and methoxy groups independently contribute to antioxidant activity, but their specific pattern determines potency and even whether a compound behaves as an antioxidant or pro-oxidant in a given biological compartment [1]. In head-to-head antiproliferative assays, the four major APABs — ATMB, apiol, dillapiol, and myristicin — exhibit IC₅₀ values spanning from ~250 µM to >1,200 µM against the same A549 cell line, a ~5-fold range that makes interchangeable use scientifically indefensible [2]. Furthermore, their synergy coefficients with paclitaxel range from indifference/additivity (0.9 for myristicin) to synergy (1.4 for ATMB), demonstrating that even structurally adjacent analogs cannot be assumed to perform equivalently in adjuvant applications [2]. The absence of a methylenedioxy ring in ATMB versus its presence in myristicin, apiol, and dillapiol carries additional implications for CYP450-mediated metabolism and potential reactive metabolite formation, establishing ATMB as a pharmacologically distinct entity rather than a drop-in replacement [1].

Allyltetramethoxybenzene (CAS 15361-99-6): Quantified Differentiation Evidence Against Closest Analogs


Paclitaxel Synergy Coefficient: ATMB Exhibits the Highest Adjuvant Potency Among Free Allylpolyalkoxybenzenes

In a direct head-to-head comparison using the MTT assay on A549 adenocarcinomic human alveolar basal epithelial cells, allyltetramethoxybenzene (ATMB) demonstrated a paclitaxel synergy coefficient of 1.4 ± 0.2, which was the highest among the four free allylbenzenes tested. This exceeded apiol (1.3 ± 0.2), dillapiol (1.1 ± 0.1), and myristicin (0.9 ± 0.2) [1]. A synergy coefficient >1.2 is classified as 'synergy,' while values between 0.8 and 1.2 are 'indifference/additivity,' meaning ATMB and apiol are the only free allylbenzenes that achieved true synergy with paclitaxel in this model. Myristicin fell within the indifference/additivity range, and dillapiol was borderline [1].

Cancer adjuvant therapy Synergy coefficient Paclitaxel potentiation A549 adenocarcinoma

Intrinsic Antiproliferative Potency: ATMB Is ~4-Fold More Cytotoxic Than Myristicin Against A549 Cells

In the same MTT assay on A549 cells, the intrinsic antiproliferative potency of free allylbenzenes was rank-ordered by -log(IC₅₀) values: apiol (3.6 ± 0.3, IC₅₀ ≈ 251 µM) > allyltetramethoxybenzene (3.5 ± 0.2, IC₅₀ ≈ 316 µM) > dillapiol (3.2 ± 0.1, IC₅₀ ≈ 631 µM) > myristicin (2.9 ± 0.3, IC₅₀ ≈ 1,259 µM) [1]. ATMB is approximately 4-fold more potent than myristicin (316 vs. 1,259 µM) and approximately 2-fold more potent than dillapiol (316 vs. 631 µM), while being slightly less potent than apiol (316 vs. 251 µM, ~1.26-fold difference). All free allylbenzenes were substantially less potent than paclitaxel (-log(IC₅₀) = 6.2 ± 0.2, IC₅₀ ≈ 0.63 µM) [1].

Antiproliferative activity IC50 ranking A549 lung cancer Allylbenzene cytotoxicity

Structural Differentiation: Absence of Methylenedioxy Ring Confers Distinct SAR and Metabolic Profile Versus Myristicin, Apiol, and Dillapiol

Allyltetramethoxybenzene is the only major natural allylpolyalkoxybenzene that bears four methoxy groups with no methylenedioxy (1,3-dioxole) ring fused to the aromatic core. By contrast, myristicin contains one methoxy plus one methylenedioxy group; apiol contains two methoxy plus one methylenedioxy; dillapiol contains two methoxy plus one methylenedioxy in an isomeric arrangement; and elemicin contains three methoxy groups with no methylenedioxy (making it the closest structural analog, differing by a single methoxy group) [1]. A dedicated SAR study on allylpolyalkoxybenzenes established that both the methylenedioxy fragment and methoxy groups are favorable for antioxidant activity, but their interplay determines whether a compound behaves as an antioxidant or pro-oxidant in specific biological matrices [2]. Furthermore, the methylenedioxy motif in myristicin, apiol, and dillapiol is a well-characterized substrate for CYP450-mediated oxidation to form reactive catechol intermediates, a metabolic pathway that is structurally unavailable to ATMB [2]. This metabolic divergence is directly relevant to procurement decisions where differential toxicity or off-target profiles are a selecting criterion.

Structure-activity relationship Methylenedioxy pharmacophore CYP450 metabolism Allylpolyalkoxybenzene SAR

Natural Source Abundance: ATMB Is the Dominant Phenylpropanoid (79%) in Haplostichanthus johnsonii Leaf Oil, Enabling Facile Isolation

The leaf essential oil of the Australian Annonaceae species Haplostichanthus johnsonii F. Muell. contains 2,3,4,5-tetramethoxyallylbenzene (allyltetramethoxybenzene) as the overwhelmingly dominant constituent at 79% of the total oil composition, with the nearest phenylpropanoid analog, elemicin, present at only 5.9% [1]. This 13.4:1 ratio represents the highest reported natural enrichment of ATMB in any characterized essential oil. By comparison, in parsley (Petroselinum crispum) seed essential oil, ATMB is a minor component at approximately 13%, co-occurring with apiol (~49%) and myristicin (~21%) [2]. The Haplostichanthus johnsonii source thus provides a unique natural reservoir where ATMB can be obtained in high relative purity with minimal chromatographic effort, in contrast to parsley-derived ATMB which requires separation from co-eluting, structurally similar allylbenzenes.

Natural product isolation Essential oil composition Haplostichanthus johnsonii Phenylpropanoid enrichment

PPh3 Derivatization Safety Profile: ATMB-PPh3 Demonstrates Low Hemolytic (0.7%) and Thrombogenic (0.7%) Indices Comparable to Clinical Paclitaxel

The triphenylphosphine (PPh3) derivative of allyltetramethoxybenzene (ATMB-PPh3), when solubilized as a methyl-β-cyclodextrin inclusion complex, exhibited a hemolysis index of 0.7 ± 0.1% and a thrombosis index of 0.7 ± 0.2% at 0.1 mg/mL [1]. These values are numerically comparable to paclitaxel (hemolysis <0.5%, thrombosis 0.6 ± 0.1%) and compare favorably against other allylbenzene-PPh3 derivatives: apiol-PPh3 (hemolysis 0.8 ± 0.2%, thrombosis 1.1 ± 0.2%), dillapiol-PPh3 (0.9 ± 0.2%, 1.0 ± 0.1%), and myristicin-PPh3 (0.5 ± 0.1%, 1.5 ± 0.2%) [1]. Notably, ATMB-PPh3 showed the lowest thrombosis index among all allylbenzene-PPh3 conjugates tested (0.7% vs. 0.6–1.5% range) while maintaining hemolysis below 1%, indicating a favorable hemocompatibility profile for a mitochondria-targeted cytostatic candidate [1].

Hemocompatibility Triphenylphosphonium derivative Drug safety profiling Mitochondria-targeted cytostatics

Functional Divergence in Anti-Inflammatory Activity: ATMB Does Not Share the IL-6 Inhibitory Activity of Elemicin and Myristicin in A549 Lung Epithelial Cells

In a study screening ten phenylpropanoid and monoterpene constituents from Perilla frutescens for inhibition of IL-1β-induced IL-6 production in A549 lung alveolar epithelial cells, elemicin and myristicin were identified as the only active compounds, demonstrating concentration-dependent IL-6 inhibition at 10–100 µM [1]. Allyltetramethoxybenzene (ATMB), tested simultaneously alongside elemicin, myristicin, dillapiol, nothoapiole, caffeic acid, rosmarinic acid, rosmarinic acid methyl ester, perilla aldehyde, and perilla ketone, did not exhibit statistically significant IL-6 inhibitory activity under identical experimental conditions (Figure 3 of the study) [1]. This functional divergence — where ATMB lacks an activity present in its close structural analog elemicin (differing by only one methoxy group) and in myristicin — demonstrates that the tetramethoxy substitution pattern specifically disfavors IL-6 pathway modulation in this cellular context.

IL-6 inhibition Lung inflammation Anti-inflammatory screening Phenylpropanoid selectivity

Allyltetramethoxybenzene (CAS 15361-99-6): Evidence-Backed Research and Industrial Application Scenarios


Paclitaxel Adjuvant Development: Exploiting the Highest Synergy Coefficient Among Free Allylbenzenes

Based on the direct head-to-head synergy data establishing ATMB's synergy coefficient of 1.4 ± 0.2 with paclitaxel against A549 cells — the highest among all free allylbenzenes tested [1] — ATMB is the preferred natural allylbenzene scaffold for combination chemotherapy adjuvant development. In this scenario, researchers can leverage ATMB's synergistic rather than merely additive interaction with paclitaxel to achieve equivalent tumor cell killing at reduced paclitaxel concentrations, potentially mitigating dose-limiting toxicities. The combination of intrinsic antiproliferative activity (IC₅₀ ≈ 316 µM) with true synergy (SC > 1.2) distinguishes ATMB from myristicin, which is both less potent (IC₅₀ ≈ 1,259 µM) and merely indifferent/additive (SC = 0.9) [1].

Mitochondria-Targeted Cytostatic Lead Optimization Using ATMB-PPh3 Conjugates

For programs developing triphenylphosphonium-conjugated mitochondria-targeted anticancer agents, ATMB provides a scaffold with a differentiated safety profile. The ATMB-PPh3 conjugate exhibits the lowest thrombosis index (0.7 ± 0.2%) among all allylbenzene-PPh3 derivatives and hemolysis (0.7 ± 0.1%) comparable to clinical paclitaxel [2]. With a converted IC₅₀ of ~15.8 µM (-log(IC₅₀) = 4.8) against A549 cells, ATMB-PPh3 achieves a ~20-fold potency enhancement over free ATMB while maintaining superior hemocompatibility relative to apiol-PPh3 (hemolysis 0.8%, thrombosis 1.1%) and dillapiol-PPh3 (hemolysis 0.9%, thrombosis 1.0%) [1] [2]. This scenario is supported by the established synthetic accessibility of ATMB via hydroboration-oxidation and subsequent conjugation chemistry [3].

Natural Product Isolation from Haplostichanthus johnsonii for Gram-Scale Procurement

The uniquely high abundance of ATMB (79% of leaf essential oil) in Haplostichanthus johnsonii [4] provides a natural sourcing strategy that circumvents the co-purification challenges inherent in parsley-derived ATMB, where it co-occurs at only ~13% alongside apiol (~49%) and myristicin (~21%) [5]. With an oil yield of 1.5–2% on fresh leaf weight, H. johnsonii can theoretically deliver approximately 1.2–1.6 g of crude ATMB per 100 g of fresh leaves, and the 13.4:1 abundance ratio over elemicin allows for straightforward fractional distillation or single-step chromatographic purification. This scenario is particularly relevant for procurement teams seeking multi-gram quantities of ATMB for semi-synthetic derivatization campaigns where cost-effective isolation from an enriched natural source is preferred over total synthesis.

Selective Antiproliferative Screening Where IL-6 Pathway Interference Must Be Excluded

In phenotypic screening cascades where IL-6 inhibition is an undesired confounding activity, ATMB is functionally differentiated from elemicin and myristicin, which both exhibit concentration-dependent IL-6 suppression in A549 cells at 10–100 µM [6]. ATMB showed no statistically significant IL-6 inhibitory activity under identical conditions, despite differing from elemicin by only a single methoxy group [6]. This selectivity profile positions ATMB as the allylpolyalkoxybenzene of choice for antiproliferative or adjuvant screening programs that require exclusion of IL-6-mediated anti-inflammatory effects, thereby reducing the risk of misinterpreting cytotoxicity data confounded by cytokine modulation.

Quote Request

Request a Quote for Allyltetramethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.